1-Cbz-3-ethylpiperidine-3-carboxylic Acid
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Overview
Description
Preparation Methods
The synthesis of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-ethylpiperidine.
Protection: The nitrogen atom in the piperidine ring is protected using a benzyloxycarbonyl (Cbz) group.
Carboxylation: The protected piperidine is then carboxylated to introduce the carboxylic acid group at the 3-position.
The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-Cbz-3-ethylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the Cbz protecting group, revealing the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be converted into esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Cbz-3-ethylpiperidine-3-carboxylic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Cbz-3-ethylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets. The Cbz group protects the nitrogen atom, allowing selective reactions at other positions. Upon deprotection, the free amine can interact with biological targets, such as enzymes or receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1-Cbz-3-ethylpiperidine-3-carboxylic Acid can be compared with other piperidine derivatives, such as:
1-Cbz-piperidine-3-carboxylic Acid: Lacks the ethyl group at the 3-position.
3-Ethylpiperidine-3-carboxylic Acid: Lacks the Cbz protecting group.
1-Cbz-4-ethylpiperidine-3-carboxylic Acid: Has an ethyl group at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in synthesis and research .
Properties
IUPAC Name |
3-ethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-16(14(18)19)9-6-10-17(12-16)15(20)21-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJDUZFRWNBBGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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